1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

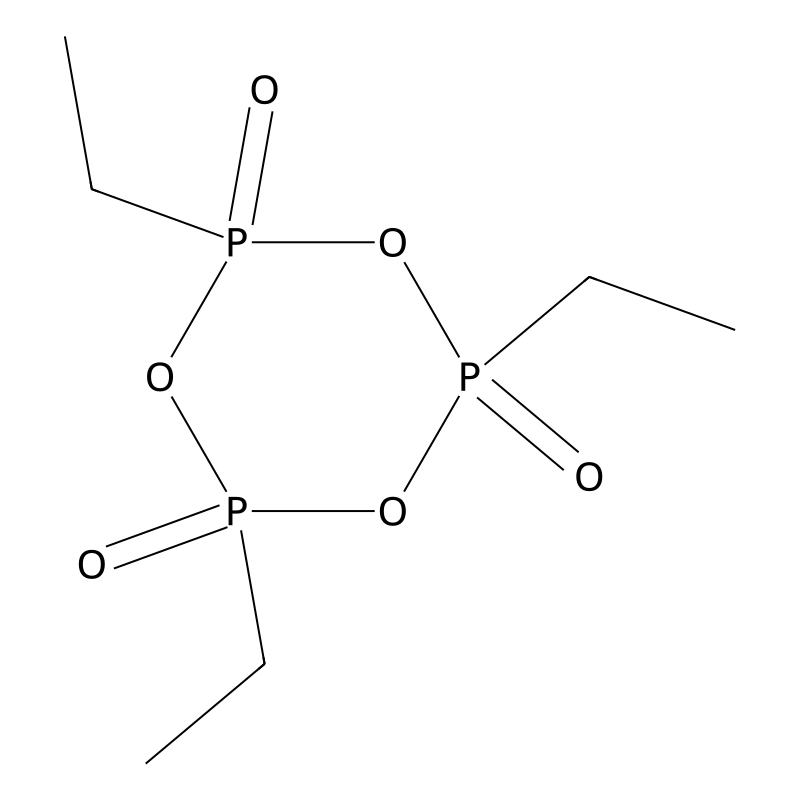

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is a complex organophosphorus compound characterized by its unique cyclic structure. It consists of a phosphorous backbone with three ethyl groups and three oxygen atoms forming a trioxide configuration. Its molecular formula is and it is notable for its potential applications in various industrial sectors due to its chemical properties .

T3P acts as a condensing agent by activating carboxylic acid groups (COOH) through the formation of a highly reactive intermediate. This intermediate readily reacts with nucleophiles like alcohols (ROH) or amines (RNH2) to form esters or amides, respectively. The exact mechanism involves the formation of a cyclic anhydride intermediate with the carboxylic acid, followed by nucleophilic attack on the carbonyl carbon.

T3P is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. Additionally, it is flammable and can react exothermically with water.

Important Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling T3P.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Handle T3P in a dry environment.

- Store T3P in a cool, dry place away from flammable materials.

,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide, also known as triethyl phosphonitrilic trichloride (T3P), is a phosphorus-based chemical compound. It is a colorless liquid or solid with a pungent odor. T3P has been studied for various applications, including:

Flame retardant

T3P can be used as a flame retardant in polymers, textiles, and other materials. It acts by interfering with the combustion process, preventing the spread of fire. Source: US National Library of Medicine, Hazardous Substances Data Bank. 1,3,5-triethyl-1,3,5-triazine-2,4,6-trione, 3,3',4,4',5,5'-hexakis(1-methylethyl).:

Organic synthesis

T3P is a versatile reagent used in various organic synthesis reactions. It can act as a dehydrating agent, condensing agent, and chlorinating agent. Source: ScienceDirect, Phosphorus, Sulfur, and Silicon and the Related Elements, The chemistry of trialkyl phosphonitrilic chlorides.:

Research Applications

Research on T3P's applications is ongoing, and new discoveries are being made. Here are some specific areas of investigation:

Development of new flame retardants

Researchers are exploring ways to modify T3P's structure to improve its flame retardant properties and reduce its environmental impact. Source: American Chemical Society, Industrial & Engineering Chemistry Research, Flame retardant properties of triethyl phosphonitrilic trichloride (TEPT) and its derivatives.:

Applications in polymer chemistry

T3P is being investigated for its potential use in creating new polymers with desired properties, such as improved fire resistance, thermal stability, and adhesion. [Source: National Institute of Standards and Technology, Polymer Database Program, Poly(trimethylsilyl 1-propyne], CAS Registry Number 25305-26-1.]()

Biomedical research

Some studies suggest that T3P may have potential applications in biomedicine, such as drug delivery and gene therapy. However, more research is needed to understand its safety and efficacy in these areas. Source: National Institutes of Health, PubChem Database, CID=163755-62-2.:

The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane typically involves the reaction of phosphorus oxides with ethyl alcohol under controlled conditions. This method allows for the formation of the cyclic trioxide structure while ensuring that the ethyl groups are incorporated effectively. Alternative methods may include using phosphoric acid derivatives or other organophosphorus precursors .

This compound has several industrial applications:

- Lubricant Additives: It is used in formulating lubricants to enhance performance.

- Vulcanizing Agents: In rubber production, it serves as a vulcanizing agent to improve elasticity and strength.

- Plasticizers: It is utilized in plastics manufacturing to enhance flexibility and durability .

Interaction studies involving 1,3,5,2,4,6-Trioxatriphosphorinane focus on its reactivity with various nucleophiles and electrophiles in synthetic chemistry. These studies help elucidate its role as an intermediate in organic synthesis and its potential interactions with biological molecules. The outcomes of these interactions can inform safety protocols and regulatory measures surrounding its use in industrial applications .

Several compounds share structural similarities with 1,3,5,2,4,6-Trioxatriphosphorinane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | Contains propyl groups; used similarly in industrial applications. | |

| 1,3-Dimethyl-2-thiourea | Shows different reactivity patterns; used in agricultural chemicals. | |

| Trimethyl phosphite | A simpler structure; widely used as a reagent in organic synthesis. |

The uniqueness of 1,3,5,2,4,6-Trioxatriphosphorinane lies in its specific cyclic structure and triethyl substitution which influences its chemical behavior and applications compared to these similar compounds .